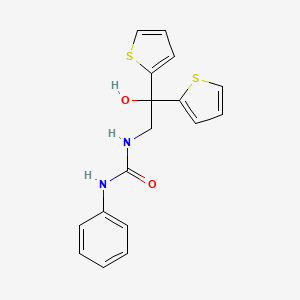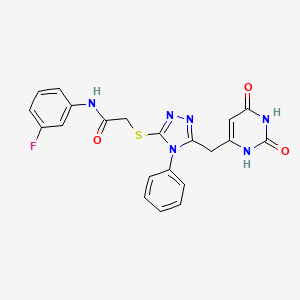![molecular formula C12H11N3O4 B2415214 1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid CAS No. 866844-60-2](/img/structure/B2415214.png)
1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid is a compound that belongs to the class of triazoles . Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of triazole-containing scaffolds involves the use of 3-amino-1,2,4-triazole . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis
Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines due to having N–C–S linkage in the skeleton .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary based on their structure and the presence of other functional groups . For instance, gold nanoparticles modified with 1,2,3-triazole-4,5-dicarboxylic acid (TADA) have been used for the detection of Al3+ ions .Scientific Research Applications
Antibacterial Activity
The global spread of drug-resistant bacteria necessitates new potent and safe antimicrobial agents. Research has shown that compounds with the 1,2,4-triazole core possess significant antibacterial activity . These derivatives can be explored further to harness their optimum potential in combating microbial resistance.
Antiviral Properties
Heterocycles based on the 1,2,3-triazole moiety have demonstrated antiviral activity . Investigating the antiviral potential of 1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid could yield valuable insights for antiviral drug development.
Xanthine Oxidase Inhibition
Analogues of febuxostat, synthesized based on the 1,2,3-triazole scaffold, exhibited potent xanthine oxidase (XO) inhibitory activity . Considering the role of XO in gout and hyperuricemia, exploring this compound’s XO inhibition could be promising.
Anticancer Applications
Cancer prevention agents play a crucial role in protecting cells against oxidative injury. Investigating whether 1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid has any anticancer properties would be worthwhile .
Mechanism of Action
Target of Action
Triazole derivatives, in general, have been found to interact with a broad range of biological targets due to their unique structural characteristics . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to various changes in the biological system, depending on the specific target.
Biochemical Pathways
Triazole derivatives are known to interact with a variety of enzymes and receptors, inducing broad-spectrum biological activities . These interactions can affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Based on the broad biological activities of triazole derivatives, it can be inferred that this compound may have a range of potential effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid. For instance, the pH range, temperature, and presence of other ions can affect the performance of this compound .
Future Directions
Triazoles have attracted remarkable attention due to their widespread potential pharmaceutical activity . Future research is likely to focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
properties
IUPAC Name |
1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-7-4-2-3-5-8(7)6-15-10(12(18)19)9(11(16)17)13-14-15/h2-5H,6H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUESFHWFGNNEHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2415131.png)


![1'-(methylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2415139.png)

![3-isobutyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415141.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2415142.png)


![5-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B2415145.png)
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2415146.png)
![2-(4-Methoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2415147.png)

![N-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide](/img/structure/B2415153.png)